Rapastinel
Rapastinel
Rapastinel is a synthetic tetrapeptide comprising of threonine–proline–proline–threonine that acts as a partial agonist at the glycine site of the NMDA receptor. Rapastinel is a centrally active, intravenously administered (non-orally active) amidated tetrapeptide (Thr-Pro-Pro-Thr-NH2) that acts as a selective, weak partial agonist (mixed antagonist/agonist) of an allosteric site of the glycine site of the NMDA receptor complex (Emax ≈ 25%). Rapastinel has been developed specifically as an NMDA-targeting drug that can produce rapid-onset antidepressant activity without any psychotomimetic effects associated with other compounds like ketamine. Rapastinel has been shown to enhance memory and learning in both young adult and learning-impaired, aging rat models. Rapastinel has also been shown to elevate gene expression of hippocampal NR1, a subunit of the NMDA receptor, in three-month-old rats. Additionally, rapastinel has demonstrated antinociceptive activity, which is of particular interest, as both competitive and noncompetitive NMDA receptor antagonists are ataxic at analgesic doses, while rapastinel and other glycine subunit ligands are able to elicit analgesia at non-ataxic doses.
Brand Name:
Vulcanchem
CAS No.:
117928-94-6
VCID:
VC0001955
InChI:
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
SMILES:
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
Molecular Formula:
C18H31N5O6
Molecular Weight:
413.5 g/mol
Rapastinel
CAS No.: 117928-94-6
Inhibitors
VCID: VC0001955
Molecular Formula: C18H31N5O6
Molecular Weight: 413.5 g/mol
Purity: 98%
CAS No. | 117928-94-6 |
---|---|
Product Name | Rapastinel |
Molecular Formula | C18H31N5O6 |
Molecular Weight | 413.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 |
Standard InChIKey | GIBQQARAXHVEGD-BSOLPCOYSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O |
SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O |
Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O |
Description | Rapastinel is a synthetic tetrapeptide comprising of threonine–proline–proline–threonine that acts as a partial agonist at the glycine site of the NMDA receptor. Rapastinel is a centrally active, intravenously administered (non-orally active) amidated tetrapeptide (Thr-Pro-Pro-Thr-NH2) that acts as a selective, weak partial agonist (mixed antagonist/agonist) of an allosteric site of the glycine site of the NMDA receptor complex (Emax ≈ 25%). Rapastinel has been developed specifically as an NMDA-targeting drug that can produce rapid-onset antidepressant activity without any psychotomimetic effects associated with other compounds like ketamine. Rapastinel has been shown to enhance memory and learning in both young adult and learning-impaired, aging rat models. Rapastinel has also been shown to elevate gene expression of hippocampal NR1, a subunit of the NMDA receptor, in three-month-old rats. Additionally, rapastinel has demonstrated antinociceptive activity, which is of particular interest, as both competitive and noncompetitive NMDA receptor antagonists are ataxic at analgesic doses, while rapastinel and other glycine subunit ligands are able to elicit analgesia at non-ataxic doses. |
Purity | 98% |
Sequence | TPPT |
Synonyms | Rapastinel; 117928-94-6; GLYX-13; GLYX 13; GLYX13; GLYX-13 peptide; rapastinel; TPPT-amide |
Reference | 1: Ragguett RM, Rong C, Kratiuk K, McIntyre RS. Rapastinel - an investigational NMDA-R modulator for major depressive disorder: evidence to date. Expert Opin Investig Drugs. 2019;28(2):113–119. doi:10.1080/13543784.2019.1559295 2: Rajagopal L, Burgdorf JS, Moskal JR, Meltzer HY. GLYX-13 (rapastinel) ameliorates subchronic phencyclidine- and ketamine-induced declarative memory deficits in mice. Behav Brain Res. 2016;299:105–110. doi:10.1016/j.bbr.2015.10.060 3: Moskal JR, Burgdorf JS, Stanton PK, et al. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant. Curr Neuropharmacol. 2017;15(1):47–56. doi:10.2174/1570159x14666160321122703 4: Donello JE, Banerjee P, Li YX, et al. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects. Int J Neuropsychopharmacol. 2019;22(3):247–259. doi:10.1093/ijnp/pyy101 5: Kato T, Duman RS. Rapastinel, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms. Pharmacol Biochem Behav. 2020;188:172827. doi:10.1016/j.pbb.2019.172827 6: Yang B, Zhang JC, Han M, et al. Comparison of R-ketamine and rapastinel antidepressant effects in the social defeat stress model of depression. Psychopharmacology (Berl). 2016;233(19-20):3647–3657. doi:10.1007/s00213-016-4399-2 7: Linkovski O, Shen H, Zwerling J, et al. Effects of Rapastinel (Formerly GLYX-13) on Serum Brain-Derived Neurotrophic Factor in Obsessive-Compulsive Disorder. J Clin Psychiatry. 2018;79(1):17l11824. doi:10.4088/JCP.17l11824 8: Pereira VS, Joca SRL, Harvey BH, Elfving B, Wegener G. Esketamine and rapastinel, but not imipramine, have antidepressant-like effect in a treatment-resistant animal model of depression. Acta Neuropsychiatr. 2019;31(5):258–265. doi:10.1017/neu.2019.25 9: Burgdorf J, Zhang XL, Weiss C, et al. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus. Neuroscience. 2015;308:202–211. doi:10.1016/j.neuroscience.2015.09.004 10: Burgdorf J, Kroes RA, Zhang XL, et al. Rapastinel (GLYX-13) has therapeutic potential for the treatment of post-traumatic stress disorder: Characterization of a NMDA receptor-mediated metaplasticity process in the medial prefrontal cortex of rats. Behav Brain Res. 2015;294:177–185. doi:10.1016/j.bbr.2015.07.039 |
PubChem Compound | 14539800 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume